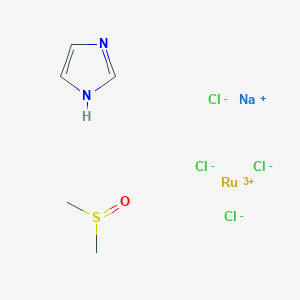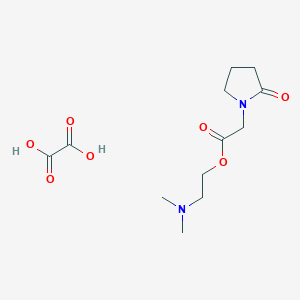
(R)-1-Pyridin-2-yl-but-3-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Pyridin-2-yl-but-3-enylamine, also known as R-(-)-PBE or R-(-)-2-(3-pyridinyl)-1-butanamine, is a chiral amine that has gained significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound is a structural analog of the neurotransmitter norepinephrine and has been shown to exhibit selective affinity for certain adrenergic receptors.
Applications De Recherche Scientifique
(R)-1-Pyridin-2-yl-but-3-enylamine has been studied for its potential applications in several areas of research, including as a tool for studying adrenergic receptors, as a potential therapeutic agent for various diseases, and as a precursor for the synthesis of other compounds. One study found that (R)-1-Pyridin-2-yl-but-3-enylamine exhibited selective affinity for the β2-adrenergic receptor subtype, making it a useful tool for studying this receptor. Another study suggested that this compound may have potential as a treatment for depression, as it was found to increase levels of certain neurotransmitters in the brain. Additionally, (R)-1-Pyridin-2-yl-but-3-enylamine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (R)-1-Pyridin-2-yl-but-3-enylamine is not fully understood, but it is believed to act as an agonist for certain adrenergic receptors. Specifically, this compound has been shown to exhibit selectivity for the β2-adrenergic receptor subtype, which is involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects:
Studies have shown that (R)-1-Pyridin-2-yl-but-3-enylamine can have a variety of biochemical and physiological effects, depending on the specific adrenergic receptor subtype it interacts with. For example, activation of the β2-adrenergic receptor can lead to increased heart rate, bronchodilation, and vasodilation. In addition, this compound has been shown to increase levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-1-Pyridin-2-yl-but-3-enylamine in lab experiments is its selectivity for certain adrenergic receptor subtypes, which can allow for more targeted studies of these receptors. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using (R)-1-Pyridin-2-yl-but-3-enylamine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on (R)-1-Pyridin-2-yl-but-3-enylamine. One area of interest is its potential as a therapeutic agent for various diseases, including depression and asthma. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with different adrenergic receptor subtypes. Finally, (R)-1-Pyridin-2-yl-but-3-enylamine could be used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (R)-1-Pyridin-2-yl-but-3-enylamine involves the reaction of (R)-2-bromo-1-butene with 3-pyridylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with lithium aluminum hydride to reduce the double bond and form the amine. This method has been reported to yield the desired product in high enantiomeric excess and purity.
Propriétés
Numéro CAS |
138175-26-5 |
|---|---|
Nom du produit |
(R)-1-Pyridin-2-yl-but-3-enylamine |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
(1R)-1-pyridin-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m1/s1 |
Clé InChI |
WCAXYTBAXWHRCK-MRVPVSSYSA-N |
SMILES isomérique |
C=CC[C@H](C1=CC=CC=N1)N |
SMILES |
C=CCC(C1=CC=CC=N1)N |
SMILES canonique |
C=CCC(C1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




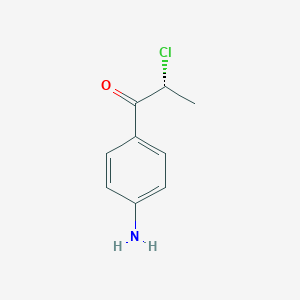
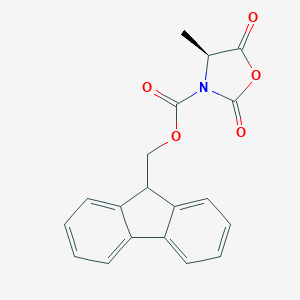

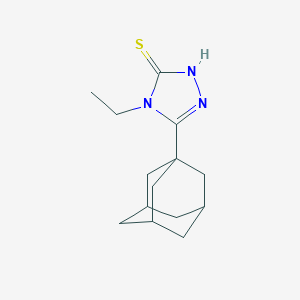
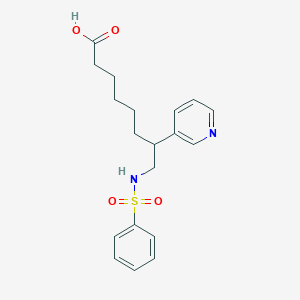
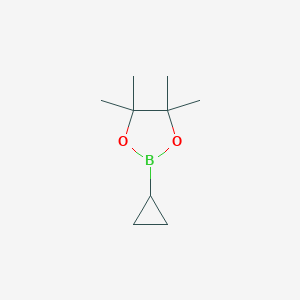
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)

